REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:4][C:3]1=[O:12].Cl[Si](C)(C)C.[CH3:19][OH:20]>>[C:6]1([CH:5]([NH2:4])[C:2]([CH3:13])([CH3:1])[C:3]([O:20][CH3:19])=[O:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC1C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution is then evaporated
|
Type
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ADDITION
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Details
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ethyl acetate and aqueous sodium bicarbonate at 5% are added
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
is dried on sodium sulphate
|
Type
|
CUSTOM
|
Details
|
is then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(C(=O)OC)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |